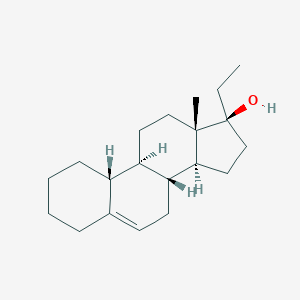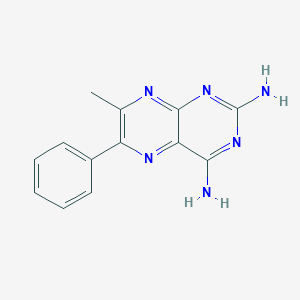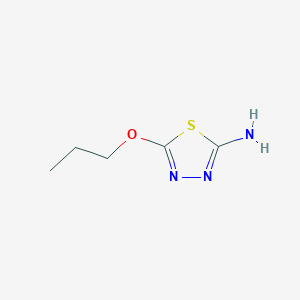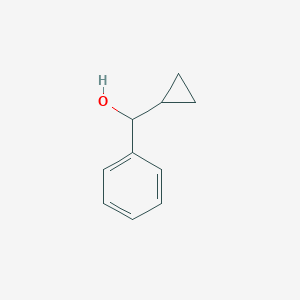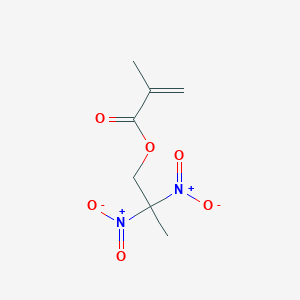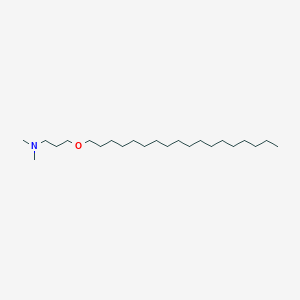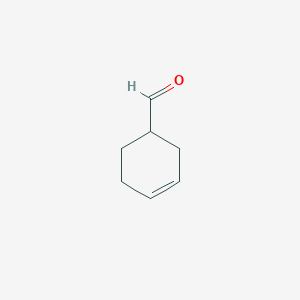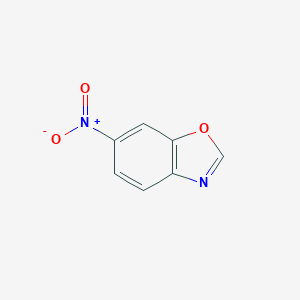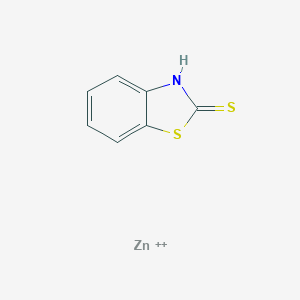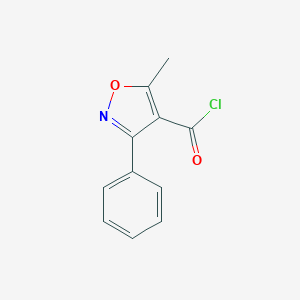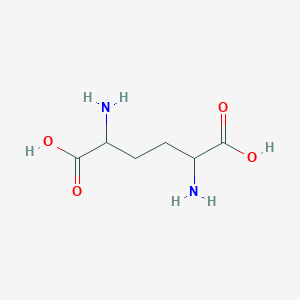
Methanone, (2-amino-5-chlorophenyl)phenyl-, oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methanone, (2-amino-5-chlorophenyl)phenyl-, oxime: is an organic compound characterized by the presence of an amino group, a chlorophenyl group, and a phenylmethylidene group attached to a hydroxylamine moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methanone, (2-amino-5-chlorophenyl)phenyl-, oxime typically involves the condensation of 2-amino-5-chlorobenzophenone with hydroxylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the imine linkage. The reaction can be represented as follows:
[ \text{2-amino-5-chlorobenzophenone} + \text{hydroxylamine} \rightarrow \text{this compound} ]
Industrial Production Methods: For industrial-scale production, the reaction conditions are optimized to ensure high yield and purity. Catalysts such as acids or bases are used to accelerate the reaction, and the reaction temperature is carefully controlled. The product is then purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
科学的研究の応用
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new materials with specific properties.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme mechanisms.
- Used in the synthesis of biologically active compounds.
Medicine:
- Explored for its potential as a therapeutic agent in the treatment of various diseases.
- Studied for its antimicrobial and anticancer properties.
Industry:
- Utilized in the production of specialty chemicals and intermediates.
- Applied in the development of new polymers and materials.
作用機序
The mechanism of action of Methanone, (2-amino-5-chlorophenyl)phenyl-, oxime involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The imine group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of enzyme activity. Additionally, the compound can interact with cellular pathways involved in oxidative stress and apoptosis.
類似化合物との比較
- 2-amino-5-chlorobenzophenone
- Phenylhydroxylamine
- N-phenylhydroxylamine
Comparison:
- 2-amino-5-chlorobenzophenone lacks the hydroxylamine moiety, making it less reactive in certain biochemical assays.
- Phenylhydroxylamine does not have the chlorophenyl group, which can affect its binding affinity to specific targets.
- N-phenylhydroxylamine is structurally similar but lacks the chlorophenyl group, which can influence its chemical reactivity and biological activity.
Uniqueness: The presence of both the chlorophenyl and hydroxylamine groups in Methanone, (2-amino-5-chlorophenyl)phenyl-, oxime imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
15185-66-7 |
|---|---|
分子式 |
C13H11ClN2O |
分子量 |
246.69 g/mol |
IUPAC名 |
(NZ)-N-[(2-amino-5-chlorophenyl)-phenylmethylidene]hydroxylamine |
InChI |
InChI=1S/C13H11ClN2O/c14-10-6-7-12(15)11(8-10)13(16-17)9-4-2-1-3-5-9/h1-8,17H,15H2/b16-13- |
InChIキー |
GCAVNCINXJNLED-SSZFMOIBSA-N |
SMILES |
C1=CC=C(C=C1)C(=NO)C2=C(C=CC(=C2)Cl)N |
異性体SMILES |
C1=CC=C(C=C1)/C(=N/O)/C2=C(C=CC(=C2)Cl)N |
正規SMILES |
C1=CC=C(C=C1)C(=NO)C2=C(C=CC(=C2)Cl)N |
Key on ui other cas no. |
18097-52-4 |
ピクトグラム |
Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


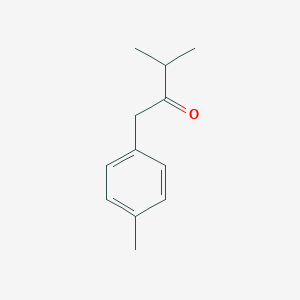
![(1S,9S,10R,12S)-4-(methoxymethyl)-9-methyl-13-methylidene-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3(7),4-diene](/img/structure/B93226.png)
